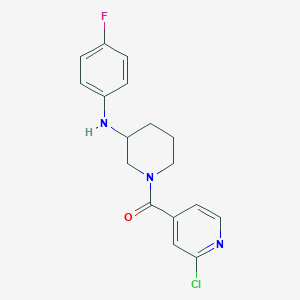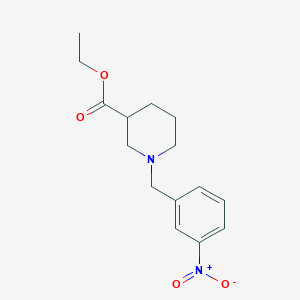
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine, also known as compound 1, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has a unique chemical structure and mechanism of action that make it a potential candidate for further development in the field of oncology.
Mécanisme D'action
Compound 1 works by inhibiting the activity of a protein called c-Met, which plays a key role in cancer cell growth and survival. By blocking c-Met activity, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 prevents cancer cells from proliferating and promotes their death. This mechanism of action is unique compared to other cancer therapies, making 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 a potential candidate for the development of novel cancer treatments.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels form to supply nutrients to tumors. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to inhibit the migration and invasion of cancer cells, which are key processes in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its specificity for c-Met inhibition, which allows for targeted therapy and minimal off-target effects. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy. However, one limitation of using 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in lab experiments is its limited solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the development of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 as a cancer therapy. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to determine the optimal dosing and scheduling of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 in combination with other chemotherapeutic agents. Finally, the development of biomarkers to predict patient response to 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 could aid in the selection of patients for clinical trials and improve patient outcomes.
Méthodes De Synthèse
The synthesis of 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 involves several steps, including the reaction of 2-chloronicotinic acid with thionyl chloride to produce 2-chloronicotinoyl chloride. This intermediate is then reacted with 4-fluoroaniline and piperidine to yield the final product, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1. The synthesis of this 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine has been optimized to improve its yield and purity, making it a viable option for further research.
Applications De Recherche Scientifique
Compound 1 has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has demonstrated synergistic effects when used in combination with other chemotherapeutic agents. Additionally, 1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine 1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for further development as a cancer therapy.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[3-(4-fluoroanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O/c18-16-10-12(7-8-20-16)17(23)22-9-1-2-15(11-22)21-14-5-3-13(19)4-6-14/h3-8,10,15,21H,1-2,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTGWFBGOLGYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=NC=C2)Cl)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroisonicotinoyl)-N-(4-fluorophenyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({5-[2-(heptyloxy)phenyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B4882786.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B4882794.png)
![8-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B4882806.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4882814.png)
![N-[2-(3-fluorophenyl)ethyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B4882817.png)

![N-[2-(methylthio)phenyl]-2-(4-phenyl-1-piperazinyl)acetamide](/img/structure/B4882849.png)
![1-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4882855.png)
![2-amino-4-(4-methoxy-2,5-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4882858.png)
![4-[4-(4-fluorophenyl)-5-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4882870.png)

![2-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-3-phenylpropanoic acid](/img/structure/B4882882.png)

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-(methylthio)-4-pyrimidinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4882892.png)